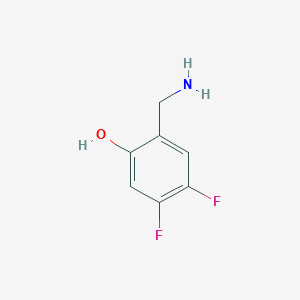

2-(Aminomethyl)-4,5-difluorophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

2-(aminomethyl)-4,5-difluorophenol |

InChI |

InChI=1S/C7H7F2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H,3,10H2 |

InChI Key |

IEZTTXWIPNNLCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)O)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminomethyl 4,5 Difluorophenol

Retrosynthetic Analysis and Key Disconnections

A primary retrosynthetic disconnection for 2-(aminomethyl)-4,5-difluorophenol involves breaking the bond between the aromatic ring and the aminomethyl group. This leads to two main synthetic precursors: a 4,5-difluorophenol derivative and a source of the aminomethyl moiety. The key challenge lies in achieving the desired ortho-substitution pattern on the electron-rich phenol (B47542) ring.

Another strategic disconnection involves the functional group interconversion of a more readily accessible ortho-substituted precursor. For instance, a hydroxymethyl or a protected aldehyde group at the 2-position of 4,5-difluorophenol could be converted to the aminomethyl group in later synthetic steps.

Established and Emerging Synthetic Pathways

Several synthetic strategies can be employed to construct this compound, each with its own advantages and limitations. The regioselective introduction of the aminomethyl group is the most critical step.

Regioselective Introduction of the Aminomethyl Moiety

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. organic-chemistry.orgwikipedia.orgbyjus.com This reaction can be a direct method for the aminomethylation of phenols. In the context of synthesizing this compound, 3,4-difluorophenol (B1294555) would be the starting material. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and attacks the electron-rich phenol ring. wikipedia.orgbyjus.com The ortho-position to the hydroxyl group is generally favored due to its activation by the hydroxyl group. The use of different amines can introduce various substituents on the nitrogen atom of the final product. nih.gov

| Reactants | Conditions | Product | Notes |

| 3,4-Difluorophenol, Formaldehyde (B43269), Secondary Amine | Acid or Base Catalysis | 2-((Dialkylamino)methyl)-4,5-difluorophenol | A classic Mannich reaction. The secondary amine can be varied. |

| 3,4-Difluorophenol, Formaldehyde, Ammonia (B1221849) | Acid Catalysis | This compound | Direct introduction of the primary aminomethyl group. |

| 3,4-Difluorophenol, Pre-formed Iminium Salt | Aprotic Solvent | 2-((Dialkylamino)methyl)-4,5-difluorophenol | Using a pre-formed iminium salt can sometimes improve yields and selectivity. |

This table presents hypothetical reaction schemes based on the general principles of the Mannich reaction as no specific examples for the synthesis of this compound were found in the provided search results.

Reductive amination offers a versatile, indirect route to the target molecule. organic-chemistry.org This approach typically begins with the formylation of 3,4-difluorophenol to introduce an aldehyde group at the ortho-position, yielding 2-hydroxy-4,5-difluorobenzaldehyde. This intermediate can then be subjected to reductive amination. This two-step process involves the reaction of the aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. organic-chemistry.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives. organic-chemistry.org This method allows for the introduction of a wide range of substituents on the nitrogen atom by choosing the appropriate primary or secondary amine.

| Starting Material | Reagents | Intermediate | Final Product | Key Features |

| 3,4-Difluorophenol | 1. Formylating agent (e.g., Duff reaction) | 2-Hydroxy-4,5-difluorobenzaldehyde | This compound | Two-step process. |

| 2-Hydroxy-4,5-difluorobenzaldehyde | Amine (R-NH2), Reducing agent (e.g., NaBH4) | Imine | 2-((Alkylamino)methyl)-4,5-difluorophenol | Allows for diverse N-substituents. |

| 2-Hydroxy-4,5-difluorobenzaldehyde | Ammonia, Reducing agent (e.g., H2/Catalyst) | Imine | This compound | Direct synthesis of the primary amine. |

This table illustrates potential reductive amination strategies. Specific conditions would need to be optimized.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This strategy relies on a directing group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the hydroxyl group of 3,4-difluorophenol would first need to be protected with a suitable DMG. A common choice is a methoxymethyl (MOM) ether or a carbamate (B1207046) group. organic-chemistry.org Following the ortho-lithiation, the resulting aryllithium species can be quenched with an appropriate electrophile to introduce the aminomethyl precursor. For instance, reaction with N,N-dimethylformamide (DMF) would yield an aldehyde, which can then be converted to the aminomethyl group via reductive amination. Alternatively, reaction with a protected aminomethylating agent could directly install the desired functionality.

| Starting Material | Directing Group (DMG) | Electrophile | Subsequent Steps | Product |

| 3,4-Difluorophenol | Methoxymethyl (MOM) | N,N-Dimethylformamide (DMF) | Reductive amination, Deprotection | This compound |

| 3,4-Difluorophenol | Diethylcarbamoyl | N-(tert-Butoxycarbonyl)-N-(methoxymethyl)amine | Deprotection | This compound |

| 3,4-Difluorophenol | tert-Butyldimethylsilyl (TBDMS) | Isocyanate | Reduction, Deprotection | This compound |

This table outlines conceptual DoM strategies. The choice of DMG and electrophile is crucial for the success of the synthesis.

Stereoselective and Enantioselective Synthesis Approaches (if applicable)

While the parent compound this compound is achiral, the introduction of a stereocenter is possible if the nitrogen atom is part of a chiral auxiliary or if a chiral center is created on the aminomethyl group. For instance, if a chiral amine is used in a Mannich-type reaction or reductive amination, a diastereomeric mixture could be formed.

Enantioselective synthesis would be relevant if a chiral variant of the target molecule is desired. This could potentially be achieved through asymmetric catalysis. For example, a chiral catalyst could be employed in a reductive amination reaction to favor the formation of one enantiomer. rsc.org Similarly, asymmetric Mannich reactions using chiral organocatalysts are known. wikipedia.org However, the direct application of these methods to the synthesis of a chiral derivative of this compound has not been specifically reported in the provided search results. Further research would be needed to develop such enantioselective routes. nih.govnih.gov

Fluorination Strategies for Precursors

The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of this compound. The choice of fluorination strategy often depends on the nature of the substrate and the desired regioselectivity. Both electrophilic and nucleophilic fluorination methods offer viable pathways.

Electrophilic Fluorination

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic substrate, such as an electron-rich aromatic ring. For the synthesis of precursors to this compound, a suitable starting material could be a phenol or a protected phenol derivative. The directing effects of the hydroxyl group would influence the position of fluorination.

One of the most common electrophilic fluorinating agents is N-Fluorobenzenesulfonimide (NFSI). Research has shown that the direct fluorination of phenols can be achieved using NFSI, often with the need for a catalyst to control regioselectivity. For instance, the fluorination of 2-methoxyphenol has been demonstrated to yield various fluorinated products, with the regioselectivity being highly dependent on the reaction conditions and the solvent used. While direct fluorination of phenol itself can lead to a mixture of isomers, the use of directing groups can enhance the formation of the desired product.

Another powerful class of electrophilic fluorinating agents is the Selectfluor® family of reagents, which are N-fluoroquinuclidinium salts. These reagents are known for their efficiency and relative safety compared to other fluorinating agents. The direct fluorination of 3,4-disubstituted phenols using Selectfluor® has been reported, suggesting a potential route to 4,5-difluorinated phenols, which could then be further functionalized.

A potential synthetic route could involve the fluorination of a suitably protected phenol. For example, starting with a protected phenol, electrophilic fluorination could be performed, followed by the introduction of the aminomethyl group and subsequent deprotection. The choice of protecting group is crucial to ensure compatibility with the fluorination conditions.

Nucleophilic Fluorination

Nucleophilic aromatic substitution (SNAr) is another powerful strategy for introducing fluorine atoms onto an aromatic ring. This method typically involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. The aromatic ring must be activated by electron-withdrawing groups ortho or para to the leaving group.

A plausible precursor for the synthesis of this compound via nucleophilic fluorination would be a molecule containing leaving groups at the 4- and 5-positions of a phenolic precursor. For example, a starting material like 4,5-dinitrophenol or 4,5-dichlorophenol could potentially undergo sequential or simultaneous nucleophilic substitution with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). The use of phase-transfer catalysts, such as crown ethers, can enhance the reactivity of the fluoride ion.

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring, which proceeds via the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt. A potential synthetic sequence could involve the diazotization of an aminophenol precursor, followed by the introduction of fluorine. For instance, starting with an appropriately substituted aminophenol, diazotization followed by treatment with fluoroboric acid (HBF4) could yield the desired difluorinated phenol.

Catalytic Methodologies in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules. Both transition metal catalysis and organocatalysis/biocatalysis present opportunities for the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, these reactions could be employed to assemble the core aromatic structure or to introduce the key functional groups.

For instance, a Buchwald-Hartwig amination could be envisioned for the introduction of the aminomethyl group. This would involve the coupling of a protected aminomethyl source, such as a primary amine, with a suitably functionalized difluorophenol derivative bearing a halide or triflate at the 2-position. Palladium catalysts are commonly used for this transformation, with the choice of ligand being critical for achieving high yields and selectivity.

Alternatively, a Suzuki or Stille coupling could be used to construct the aromatic ring itself. For example, coupling a boronic acid or organostannane derivative of a difluorinated fragment with a partner containing the aminomethylphenol moiety could be a viable strategy. The success of such an approach would depend on the availability of the requisite building blocks.

Organocatalysis and Biocatalysis for Asymmetric Synthesis

For the synthesis of enantiomerically pure this compound, asymmetric catalysis is essential. Organocatalysis and biocatalysis offer powerful platforms for achieving high levels of enantioselectivity.

The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds, which can be precursors to aminomethylphenols. Asymmetric organocatalytic Mannich reactions, using chiral catalysts such as proline and its derivatives, have been extensively studied. A potential strategy could involve the reaction of a difluorophenol with formaldehyde and a suitable amine in the presence of a chiral organocatalyst to generate an enantiomerically enriched Mannich product, which could then be converted to the target compound.

Biocatalysis, utilizing enzymes to catalyze chemical transformations, offers a highly selective and environmentally friendly approach. Transaminases, for example, are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. A potential biocatalytic route could involve the use of a transaminase to asymmetrically aminate a difluorohydroxy-substituted benzaldehyde (B42025) derivative, followed by reduction of the resulting imine to yield the desired aminomethylphenol.

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign. The application of these principles to the synthesis of this compound can lead to more sustainable and efficient routes.

One key principle of green chemistry is the use of safer solvents. The replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of a synthesis. For example, performing fluorination reactions or catalytic couplings in aqueous media, where possible, would be a significant step towards a greener process.

Atom economy is another important consideration. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions such as catalytic hydrogenations or direct C-H functionalizations are highly atom-economical. The development of catalytic methods that directly introduce the aminomethyl group onto the difluorophenol core without the need for pre-functionalization would be a highly desirable and atom-economical approach.

Solvent-Free or Aqueous Media Reactions

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents (VOCs), which are often hazardous and contribute to environmental pollution. acs.orgacs.org Consequently, performing reactions in water or under solvent-free conditions represents a significant advancement in sustainable synthesis.

Reductive amination, the key final step in the proposed synthesis of this compound, is particularly amenable to such green approaches. wikipedia.orgorganic-chemistry.org While the initial condensation of the aldehyde and amine generates water, which might suggest that an aqueous medium would be unfavorable, recent advancements have demonstrated highly efficient reductive aminations "on water". nih.govliv.ac.uk These methods often utilize water-soluble catalysts and can lead to faster reaction rates compared to those in organic solvents. nih.gov For the synthesis of the target compound, a one-pot reaction in an aqueous buffer could be envisioned, using a water-tolerant reducing agent.

Alternatively, solvent-free reductive amination offers another green pathway. acs.orgrsc.orgresearchgate.net These reactions can be promoted by solid catalysts or by using a liquid amine reagent that also acts as the reaction medium. For instance, a mixture of 2-hydroxy-4,5-difluorobenzaldehyde and a solid ammonium (B1175870) salt (as the ammonia source) could be reacted in the presence of a solid-supported reducing agent and a catalyst, potentially with gentle heating or mechanochemical mixing (ball milling) to facilitate the reaction. acs.org

Below is a hypothetical comparison of reaction conditions for the reductive amination step:

| Parameter | Traditional Approach | Aqueous Media | Solvent-Free |

| Solvent | Methanol or Dichloromethane | Water/Buffer | None |

| Ammonia Source | Ammonia in Methanol | Ammonium Formate or Aqueous Ammonia | Ammonium carbamate salt |

| Reducing Agent | Sodium borohydride | Formate or Water-soluble borohydride | Solid-supported borohydride |

| Catalyst | Homogeneous (e.g., acid) | Water-soluble (e.g., Iridium complex) | Heterogeneous (e.g., Pd/C) |

| Work-up | Organic extraction | Direct product precipitation or simple extraction | Filtration |

Atom Economy and E-factor Considerations

To quantify the efficiency and environmental impact of a synthetic route, green chemistry metrics such as Atom Economy (AE) and the Environmental Factor (E-factor) are employed. wikipedia.orgtaylorandfrancis.comyoutube.com

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. taylorandfrancis.com The calculation for the proposed two-step synthesis of this compound is as follows:

Step 1: Formylation (hypothetical, e.g., Reimer-Tiemann)

C₆H₄F₂O + CHCl₃ + 3 NaOH → C₇H₄F₂O₂ + 3 NaCl + 2 H₂O

AE = [FW of Product / (Σ FW of Reactants)] x 100

AE = [158.10 / (130.09 + 119.38 + 3*40.00)] x 100 = 42.8%

Step 2: Reductive Amination

C₇H₄F₂O₂ + NH₃ + H₂ → C₇H₇F₂NO + H₂O

AE = [159.13 / (158.10 + 17.03 + 2.02)] x 100 = 89.8%

The E-factor provides a more practical measure of waste generation, defined as the total mass of waste produced per unit mass of product. youtube.com

E-factor = (Total mass of inputs - mass of product) / mass of product

Unlike atom economy, the E-factor accounts for all materials used, including solvents, reagents, and catalyst losses, and is dependent on the actual yield. For the proposed synthesis, the E-factor would be significantly influenced by the choice of reagents and solvents. A traditional synthesis using stoichiometric reagents and organic solvents for reaction and purification would likely result in a high E-factor (typically >25 for pharmaceuticals). youtube.com In contrast, a greener approach using catalytic hydrogenation in water with high yield and minimal solvent for work-up could dramatically lower the E-factor, approaching values closer to those of fine chemicals (5-50). youtube.com

| Factor | Impact on E-factor | Green Chemistry Goal |

| Solvent Use | Major contributor to waste mass | Minimize or use recyclable/aqueous solvents |

| Reagent Stoichiometry | Excess reagents become waste | Use catalytic amounts where possible |

| Reaction Yield | Lower yield increases waste per unit product | Optimize reaction for maximum yield |

| Work-up & Purification | Solvents and materials used add to waste | Simplify purification (e.g., crystallization over chromatography) |

Flow Chemistry and Continuous Processing

Continuous flow chemistry has emerged as a powerful technology for synthesizing chemicals in a safer, more efficient, and scalable manner. researchgate.netnumberanalytics.com Instead of large batch reactors, reactions are performed in a continuous stream through a network of tubes or microreactors. This approach offers superior control over reaction parameters like temperature, pressure, and mixing. numberanalytics.com

The proposed synthesis of this compound is well-suited for a continuous flow process. The key reductive amination step, in particular, can benefit greatly. researchgate.netresearchgate.net A typical flow setup would involve pumping solutions of the aldehyde (2-hydroxy-4,5-difluorobenzaldehyde) and the amine source (e.g., ammonia in a suitable solvent) to a mixing point, followed by entry into a heated reactor coil. A stream of hydrogen gas could be introduced simultaneously if a heterogeneous catalyst is used.

The reactor itself could be a packed-bed reactor containing a solid-supported catalyst (e.g., Palladium on carbon, Raney Nickel). taylorandfrancis.com This setup offers several advantages:

Enhanced Safety: Hazardous reagents like hydrogen gas are used in small, controlled volumes at any given time.

High Efficiency: Superior heat and mass transfer lead to faster reaction times and potentially higher selectivity. researchgate.net

Automation: The entire process can be automated for consistent product quality and reduced manual handling.

Easy Scale-up: Production can be increased by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).

A potential two-step continuous process for this compound could involve a first reactor for the formylation of 4,5-difluorophenol, followed by an in-line purification or separation, and then direct introduction of the intermediate into a second reactor for the reductive amination. google.comseqens.com

| Parameter | Batch Processing | Flow Processing |

| Scale | Limited by reactor volume | Scalable by time or parallelization |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better containment |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient due to high surface-to-volume ratio |

| Mixing | Can be inconsistent | Rapid and efficient mixing |

| Process Control | Difficult to precisely control | Precise control over temperature, pressure, residence time |

| Catalyst | Often homogeneous, difficult to recover | Heterogeneous catalysts easily used in packed beds |

By embracing these modern synthetic strategies, the production of valuable chemical entities like this compound can be aligned with the principles of green chemistry, leading to more sustainable and efficient manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl 4,5 Difluorophenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-(aminomethyl)-4,5-difluorophenol is a primary site for electrophilic attack and oxidation reactions. Its reactivity is tempered by the electronic effects of the fluorine substituents on the benzene (B151609) ring.

O-Alkylation and O-Acylation Pathways

The hydroxyl group of this compound can undergo O-alkylation and O-acylation to furnish the corresponding ethers and esters. These reactions typically proceed via the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion.

O-Alkylation: The formation of an ether linkage at the phenolic oxygen can be achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base and reaction conditions is crucial to favor O-alkylation over competing N-alkylation of the aminomethyl group. researchgate.netumich.edu Generally, weaker bases and polar aprotic solvents favor the formation of the O-alkylated product. For instance, the use of potassium carbonate in acetone (B3395972) is a common strategy for the selective O-alkylation of aminophenols. umich.edu The reaction proceeds through an SN2 mechanism where the phenoxide attacks the electrophilic carbon of the alkyl halide.

O-Acylation: Esterification of the phenolic hydroxyl group can be readily accomplished using acylating agents such as acid chlorides or anhydrides under basic conditions. Pyridine or triethylamine (B128534) are often employed as bases to neutralize the hydrogen halide byproduct and to catalyze the reaction. The reaction is a nucleophilic acyl substitution, where the phenoxide ion attacks the carbonyl carbon of the acylating agent.

To achieve selective O-alkylation or O-acylation, protection of the more nucleophilic amino group may be necessary. This can be accomplished by forming a transient Schiff base (imine) with an aldehyde, such as benzaldehyde (B42025), which can be later hydrolyzed to regenerate the free amino group. researchgate.netumich.edu

| Reaction Type | Reagents and Conditions | Product Type | General Observations |

| O-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Aryl ether | Selective O-alkylation can be achieved by protecting the amine or using milder bases. researchgate.netumich.edu |

| O-Acylation | Acyl halide (e.g., R-COCl) or Anhydride, Base (e.g., Pyridine) | Aryl ester | Generally proceeds readily under standard acylation conditions. |

Oxidation Reactions

Reactions Involving the Primary Aminomethyl Group

The primary aminomethyl group is a key site of reactivity in this compound, acting as a potent nucleophile and a handle for the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The primary amine can be alkylated using various alkylating agents. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. Reductive amination, a more controlled method, involves the reaction of the amine with an aldehyde or ketone to form a Schiff base, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the corresponding secondary or tertiary amine. researchgate.net This method offers greater selectivity for mono-alkylation.

N-Acylation: The aminomethyl group readily undergoes acylation with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. bath.ac.uk This reaction is typically fast and high-yielding. The resulting amide bond is a common and stable functional group found in many biologically active molecules and materials.

| Reaction Type | Reagents and Conditions | Product Type | General Observations |

| N-Alkylation | Alkyl halide (R-X) and Base; or Aldehyde/Ketone and Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine | Reductive amination provides better control over the degree of alkylation. researchgate.net |

| N-Acylation | Acyl halide (R-COCl), Anhydride, or Carboxylic Acid with Coupling Agent | Amide | A robust and high-yielding reaction. bath.ac.uk |

Condensation and Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amine and a phenolic hydroxyl group in proximity on a benzene ring, makes it a valuable precursor for the synthesis of various heterocyclic systems.

Condensation Reactions: The primary amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form a variety of heterocyclic structures. For instance, reaction with a β-ketoester could lead to the formation of a substituted dihydropyrimidinone or a related heterocyclic system after subsequent cyclization.

Cyclization Reactions: Intramolecular cyclization or participation in multicomponent reactions can lead to the formation of fused heterocyclic scaffolds. For example, reaction with phosgene (B1210022) or its equivalents could yield a benzoxazinone (B8607429) derivative. The strategic placement of the aminomethyl and hydroxyl groups allows for the construction of seven-membered rings through cyclization reactions. The development of one-pot tandem reactions, such as sulfamoylation followed by aza-Michael cyclization, has been explored for the synthesis of oxathiazinane dioxide heterocycles from related alkenyl alcohol precursors, showcasing the potential for such cyclization strategies. nih.gov

Amine-Directed Functionalizations

The aminomethyl group can act as a directing group in certain reactions, influencing the regioselectivity of functionalization on the aromatic ring. While the fluorine atoms and the hydroxyl group are the primary directors for electrophilic aromatic substitution, the aminomethyl group, especially after conversion to a suitable directing group, can influence the outcome of certain transformations. However, specific studies detailing such amine-directed functionalizations for this particular compound are not prevalent in the literature.

Reactivity of the Difluorinated Aromatic Ring

The reactivity of the difluorinated aromatic ring in this compound is influenced by the interplay of the activating hydroxyl and aminomethyl groups and the deactivating fluorine atoms. The substitution pattern on the benzene ring dictates the regioselectivity of its reactions.

In electrophilic aromatic substitution (EAS), the rate-determining step is the initial attack of the electrophile on the aromatic ring, which disrupts the aromatic system and forms a carbocation intermediate. masterorganicchemistry.com The stability of this intermediate is crucial, and electron-donating groups enhance the reaction rate by stabilizing it. mnstate.edu

For this compound, the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups are activating and ortho-, para-directing. Conversely, the fluorine atoms are deactivating yet ortho-, para-directing. The positions ortho and para to the activating hydroxyl group are the most susceptible to electrophilic attack. However, the fluorine atoms at positions 4 and 5 will influence the precise location of substitution.

Common EAS reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring. libretexts.org

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br₂, Cl₂). mnstate.edu

Sulfonation: The introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively.

The regiochemical outcome of EAS on this compound would be a complex interplay of the directing effects of all substituents. The powerful activating effect of the hydroxyl group would likely direct incoming electrophiles to the positions ortho and para to it.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is substituted with strong electron-withdrawing groups. libretexts.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, thereby accelerating the reaction. masterorganicchemistry.com

In this compound, the fluorine atoms can act as leaving groups in SNAr reactions. The rate of these reactions is often enhanced in the presence of activating groups like nitro functions. For instance, the displacement of a fluorine atom in similar difluoro compounds is a common synthetic strategy. nih.gov The reactivity order in SNAr for halogens is typically F > Cl > Br > I, which is opposite to the trend in SN2 reactions, because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. For example, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with dimethylamine (B145610) proceeds readily at room temperature. libretexts.org The use of hydroxide-assisted decomposition of N,N-dimethylformamide (DMF) provides a practical method for SNAr reactions with dimethylamine, tolerating various functional groups. nih.gov

Research on related compounds like 4,5-difluoro-1,2-dinitrobenzene shows that fluorine atoms are preferentially displaced over nitro groups in reactions with amines. researchgate.net This highlights the lability of fluorine in SNAr reactions on activated aromatic rings.

Metalation, particularly ortho-lithiation, followed by quenching with an electrophile, is a powerful tool for the functionalization of aromatic rings. The directing effect of substituents is critical in determining the site of metalation. For this compound, the hydroxyl and aminomethyl groups could direct metalation to their ortho positions.

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental in C-C and C-heteroatom bond formation. These reactions typically involve a palladium or other transition metal catalyst and an organometallic reagent. The fluorine atoms in this compound can participate in such reactions, although C-F bond activation is generally more challenging than that of other halogens. However, electrophilic aromatic substitution using fluorinated starting materials has been reported to proceed via C-F bond cleavage in the presence of a Lewis acid. nih.gov

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is essential for predicting and controlling the outcome of its transformations.

The concepts of kinetic and thermodynamic control are crucial when a reaction can yield more than one product. libretexts.orgdalalinstitute.com

Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that is formed fastest (i.e., has the lowest activation energy). pressbooks.pubyoutube.com

Thermodynamic Control: At higher temperatures, the reaction may become reversible and reach equilibrium. Under these conditions, the major product is the most stable one (the thermodynamic product). pressbooks.publibretexts.org

In the context of electrophilic aromatic substitution on this compound, different regioisomers could be formed. The distribution of these isomers might be influenced by the reaction temperature. A reaction energy diagram can illustrate the pathways to the kinetic and thermodynamic products, showing the relative activation energies and product stabilities. pressbooks.pub For example, in the addition of HBr to 1,3-butadiene, the 1,2-adduct is the kinetic product, while the more stable 1,4-adduct is the thermodynamic product. pressbooks.pub

The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding reaction rates. Characterizing the transition state, even computationally, provides insight into the geometry and electronic structure of the species at the peak of the activation energy barrier.

For both EAS and SNAr reactions, the transition state for the rate-determining step involves the formation of the intermediate carbocation (in EAS) or Meisenheimer complex (in SNAr). masterorganicchemistry.comlibretexts.org The stability of these intermediates, and thus the energy of the transition states leading to them, is heavily influenced by the substituents on the aromatic ring. Electron-donating groups stabilize the carbocation in EAS, lowering the transition state energy, while electron-withdrawing groups stabilize the Meisenheimer complex in SNAr.

Theoretical and Computational Chemistry Studies of 2 Aminomethyl 4,5 Difluorophenol

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is instrumental in predicting and interpreting the spectroscopic data of molecules, which is crucial for their structural elucidation.

Vibrational Spectroscopy (IR, Raman) Frequency Prediction

The vibrational frequencies of molecules can be predicted using computational methods like density functional theory (DFT). nih.gov These theoretical calculations help in assigning the bands observed in experimental infrared (IR) and Raman spectra to specific molecular vibrations. nih.gov The fundamental vibrational frequencies and their intensities can be evaluated using DFT with various basis sets, and the results are often scaled to achieve better agreement with experimental data. nih.gov The interpretation of these vibrational spectra is further aided by normal coordinate analysis based on the scaled DFT force field. nih.gov This approach has been shown to produce simulated IR and Raman spectra that are in excellent agreement with observed spectra. nih.gov For a molecule like 2-(Aminomethyl)-4,5-difluorophenol, with 18 atoms, a total of 48 vibrational modes are expected, all of which are active in both IR and Raman spectroscopy. atlantis-press.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3500-3700 |

| N-H Asymmetric and Symmetric Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| CH₂ Stretch | 2850-2960 |

| N-H Scissoring | 1590-1650 |

| Aromatic C=C Stretch | 1450-1600 |

| C-F Stretch | 1100-1300 |

| C-O Stretch | 1200-1260 |

| C-N Stretch | 1020-1250 |

Note: These are generalized frequency ranges. The precise values depend on the computational method, basis set, and molecular environment.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

The prediction of NMR chemical shifts is a vital application of computational chemistry for determining molecular structure. pdx.edu While simple additive models can provide rough estimates, more sophisticated methods are needed for complex molecules. pdx.edu Quantum mechanics-based approaches, particularly those combining DFT with methods like the Gauge-Independent Atomic Orbital (GIAO) method, are used for more accurate calculations of proton (¹H) and carbon-13 (¹³C) chemical shifts. libretexts.orgnih.gov These calculations are sensitive to the local electronic environment of each nucleus, which is influenced by factors like electronegativity of neighboring atoms and conformational dynamics. libretexts.orgcolumbia.edu For fluorinated compounds, specific computational methods have been evaluated to improve the accuracy of ¹⁹F NMR chemical shift predictions. nih.gov It has been found that methods like MP2 and M062X can accurately assess changes in nuclear shielding. nih.gov The chemical shift is typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 4.0 - 7.0 | - |

| Aromatic CH | 6.5 - 7.5 | 110 - 120 |

| Methylene CH₂ | 3.5 - 4.5 | 40 - 50 |

| Amino NH₂ | 1.5 - 3.0 | - |

| C-OH | - | 140 - 150 |

| C-CH₂NH₂ | - | 120 - 130 |

| C-F | - | 145 - 155 (with C-F coupling) |

Note: These are approximate chemical shift ranges and can be influenced by solvent, temperature, and the specific computational protocol employed.

UV-Vis Absorption Spectra Simulations

Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. physchemres.org These simulations provide information about the electronic transitions between molecular orbitals, including the wavelength of maximum absorption (λmax) and the intensity of the absorption bands (oscillator strength). physchemres.orgresearchgate.net The analysis of the orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), helps in understanding the nature of the electronic excitations. atlantis-press.com For phenolic compounds, the substituents on the aromatic ring can influence the electronic spectra. researchgate.net The choice of solvent can also affect the absorption spectrum, leading to solvatochromic shifts that can be investigated computationally. physchemres.orgresearchgate.net

Table 3: Simulated UV-Vis Spectral Data for this compound

| Electronic Transition | Predicted λmax (nm) | Nature of Transition |

| S₀ → S₁ | ~280 - 300 | π → π |

| S₀ → S₂ | ~230 - 250 | n → π |

Note: The predicted λmax values are sensitive to the computational method, basis set, and the inclusion of solvent effects.

Reaction Pathway Modeling and Energy Profile Determination

Computational chemistry is a key tool for modeling chemical reactions and determining their energy profiles. mit.edu This allows for the prediction of a reaction's point of no return and the design of more efficient chemical processes. mit.edu

Activation Energy Barriers and Reaction Rates

By mapping out the potential energy surface of a reaction, computational methods can identify the transition state structures that connect reactants and products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. mdpi.com For instance, in the degradation of similar phenolic compounds, kinetic modeling has been used to understand the reaction pathways. nih.govresearchgate.net The reaction kinetics can be influenced by factors such as the concentration of reactants. nih.gov

Table 4: Illustrative Calculated Activation Energies for Reactions of a Phenolic Compound

| Reaction Type | Reactants | Products | Calculated Activation Energy (kcal/mol) |

| Hydroxylation | Phenol (B47542) + •OH | Dihydroxybenzene | 5 - 10 |

| N-Alkylation | Amine + Alkyl Halide | Alkylated Amine | 15 - 25 |

| O-Alkylation | Phenol + Alkyl Halide | Alkoxybenzene | 20 - 30 |

Note: These are generalized values for representative reactions and the actual activation energies for this compound would require specific calculations.

Solvent Effects and Implicit/Explicit Solvation Models

The solvent can significantly influence the rate and mechanism of a chemical reaction. nih.gov Computational models can account for these effects through either implicit or explicit solvation models. researchgate.net Implicit models treat the solvent as a continuous medium with a specific dielectric constant, which is useful for capturing bulk electrostatic effects. nih.govresearchgate.net Explicit models include individual solvent molecules in the calculation, allowing for the study of specific solute-solvent interactions like hydrogen bonding. researchgate.net The choice of model depends on the desired level of accuracy and computational cost. The dielectric constant and viscosity of the solvent can affect the stability of pharmaceutical compounds in solution. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Aminomethyl 4,5 Difluorophenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For fluorinated compounds like 2-(Aminomethyl)-4,5-difluorophenol, specific NMR techniques are employed to gain comprehensive structural insights.

Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignments

Multi-dimensional NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the aminomethyl protons and any coupled protons on the aromatic ring, as well as between the aromatic protons themselves.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals of the aminomethyl group and the protonated carbons of the difluorophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. researchgate.net This technique is vital for establishing the connectivity of the entire molecule, for instance, by showing correlations from the aminomethyl protons to the aromatic carbons, and from the aromatic protons to the carbon bearing the hydroxyl group and the fluorinated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. biophysics.org This can help to confirm the substitution pattern on the aromatic ring and the conformation of the aminomethyl side chain relative to the ring.

Fluorine-19 NMR Spectroscopy for Probing Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent probe for the substitution pattern and electronic effects within the molecule. biophysics.orgnih.gov

For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 5. The chemical shifts and the coupling constants (both ¹H-¹⁹F and ¹⁹F-¹⁹F) provide valuable structural information. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR helps to resolve signals that might overlap in ¹H NMR spectra. rsc.orgrsc.org

A hypothetical ¹⁹F NMR data table for this compound is presented below, illustrating the expected type of information.

| Fluorine Position | Chemical Shift (ppm) | Coupling Constants (Hz) |

| F-4 | -140 to -155 | JF4-F5, JF4-H3, JF4-H6 |

| F-5 | -140 to -155 | JF5-F4, JF5-H6 |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Solid-State NMR for Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of crystalline materials, including different polymorphic forms. nih.gov For this compound, which may exist in different crystalline states, ¹³C and ¹⁹F ssNMR can provide detailed information about the molecular packing, intermolecular interactions, and the presence of different conformers in the solid state. nih.govnih.govresearchgate.net

Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain high-resolution spectra. researchgate.net Cross-Polarization (CP) can be used to enhance the signal of less abundant nuclei like ¹³C. By comparing the ssNMR spectra of different batches or preparations, one can identify and characterize different polymorphs, which can have significant implications for the physical and chemical properties of the compound.

Mass Spectrometry Techniques

Mass spectrometry is a crucial analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. nih.gov This allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. This is particularly important to distinguish it from other isomers or compounds with the same nominal mass.

| Technique | Ionization Mode | Measured Exact Mass (m/z) | Calculated Exact Mass (m/z) | Elemental Formula |

| HRMS | ESI+ | [M+H]⁺ | [C₇H₈F₂NO]⁺ | C₇H₇F₂NO |

Note: The specific measured mass would be determined experimentally.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.govyoutube.commdpi.com This process provides a fragmentation pattern that is characteristic of the molecule's structure. nih.gov

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. The resulting product ions would provide information about the different functional groups and their connectivity. For example, the loss of ammonia (B1221849) (NH₃) from the aminomethyl group or the loss of a fluorine atom could be observed. Analysis of these fragmentation pathways helps to confirm the proposed structure. researchgate.net

A hypothetical MS/MS fragmentation data table for the [M+H]⁺ ion of this compound is presented below.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 160.06 | 143.03 | NH₃ | [C₇H₅F₂O]⁺ |

| 160.06 | 131.05 | HF | [C₇H₆FNO]⁺ |

| 160.06 | 113.04 | H₂O | [C₇H₆F₂N]⁺ |

Note: The exact m/z values and relative intensities would be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of this compound and its derivatives. researchgate.net The choice between GC-MS and LC-MS largely depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary for polar compounds like this compound to increase their volatility and thermal stability. sigmaaldrich.com Silylation reagents, for instance, can be used to replace active hydrogens on the amino and hydroxyl groups. sigmaaldrich.com The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the column. nih.gov Following separation, the mass spectrometer fragments the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that aids in structural elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a valuable tool for characterizing this compound and its derivatives without the need for derivatization. researchgate.netpalsystem.com Reversed-phase chromatography is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. For fluorinated compounds, specialized columns, such as those with pentafluorophenylpropyl (PFPP) stationary phases, can offer enhanced retention and selectivity. omicsonline.org The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, provides sensitive detection and accurate mass measurements, which are crucial for confirming the elemental composition of the parent compound and its fragments. palsystem.comnih.gov

A typical LC-MS method would involve optimizing the mobile phase composition (e.g., acetonitrile/water with formic acid or ammonium (B1175870) formate) and gradient elution to achieve good chromatographic resolution. palsystem.comomicsonline.org The mass spectrometer would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantitative analysis, or in full scan mode for qualitative analysis and identification of unknown derivatives. palsystem.com

X-ray Crystallography for Single Crystal Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides invaluable information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound. nih.govyoutube.com

Determination of Molecular Geometry and Bond Parameters

To perform X-ray crystallography, a single crystal of the compound is grown and then exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. nih.govyoutube.com This allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.

Table 1: Hypothetical Bond Parameters for this compound Determined by X-ray Crystallography

| Bond | Bond Length (Å) | Bond | Bond Angle (°) |

| C-F | 1.35 | F-C-C | 118.0 |

| C-O | 1.36 | C-C-O | 120.0 |

| C-N | 1.47 | C-C-N | 110.0 |

| C-C (aromatic) | 1.39 | C-C-C (aromatic) | 120.0 |

Analysis of Intermolecular Interactions in the Solid State

The crystal structure also reveals how molecules of this compound pack together in the solid state. This analysis is crucial for understanding the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the physical properties of the compound. The presence of the hydroxyl and amino groups suggests that hydrogen bonding plays a significant role in the crystal lattice. The fluorine atoms can also participate in weaker hydrogen bonds and other non-covalent interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com These techniques are excellent for identifying functional groups and can also offer insights into the conformational state of the molecule. spectroscopyonline.com

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542), the N-H stretches of the aminomethyl group, C-F stretching vibrations, and various C-C and C-H vibrations of the aromatic ring. researchgate.netresearchgate.netnih.gov For instance, C-F stretching bands in difluorophenol derivatives are typically observed in the 1200-1350 cm⁻¹ region. researchgate.net

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR. mdpi.comamericanpharmaceuticalreview.com While strong in the IR spectrum, the O-H stretch is often weak in the Raman spectrum. Conversely, C-C and other symmetric vibrations of the aromatic ring tend to produce strong Raman signals. spectroscopyonline.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| N-H | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-C (aromatic) | Stretching | 1400-1600 |

| C-F | Stretching | 1200-1350 |

| C-N | Stretching | 1000-1250 |

| C-O | Stretching | 1200-1300 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the specific molecular environment and intermolecular interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral)

If this compound or its derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers), chiroptical spectroscopy techniques like circular dichroism (CD) can be employed for their characterization. nih.govyoutube.comyoutube.com Chirality could arise, for example, if a substituent on the aminomethyl group creates a stereocenter.

Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers will produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric excess (ee). nih.govnih.gov This is particularly important in pharmaceutical applications where the two enantiomers of a drug can have vastly different biological activities.

Application As a Building Block and Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Fluorinated Heterocycles

The molecular architecture of 2-(Aminomethyl)-4,5-difluorophenol, featuring adjacent nucleophilic amine and hydroxyl functionalities on a benzene (B151609) ring, makes it an ideal precursor for the synthesis of various fused fluorinated heterocycles. These heterocyclic systems are of significant interest in medicinal and materials chemistry due to the unique properties conferred by the fluorine atoms.

One of the most direct applications is in the synthesis of fluorinated 1,3-benzoxazines. Benzoxazines are typically formed through a Mannich-type condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). mdpi.comresearchgate.net In this context, this compound can be conceptualized as a pre-formed intermediate that can react with aldehydes or ketones to yield 2-substituted-6,7-difluoro-3,4-dihydro-2H-1,3-benzoxazines. This approach offers a streamlined route to these structures, embedding the fluorine atoms directly onto the benzene ring of the heterocyclic system. nih.gov The resulting fluorinated benzoxazines can serve as monomers for high-performance polybenzoxazine resins.

Furthermore, this compound is a potential starting material for constructing fluorinated quinoline derivatives. The Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this compound itself is not a ketone or aldehyde, it can be chemically modified through oxidation of the aminomethyl group or protection and subsequent functionalization to participate in such cyclization strategies. The presence of fluorine atoms on the resulting quinoline core can significantly influence the molecule's electronic landscape. nih.govresearchgate.netorganic-chemistry.org

The table below summarizes potential heterocyclic systems that could be synthesized from this precursor.

| Heterocyclic System | Potential Synthetic Route | Key Reaction Type |

| 6,7-Difluorobenzoxazine | Reaction with aldehydes/ketones | Cyclocondensation |

| 6,7-Difluoroquinoline | Multi-step synthesis via oxidation/functionalization | Friedländer Annulation |

| Fluorinated Benzothiazine | Reaction with sulfur-containing reagents | Cyclocondensation |

| Fluorinated Benzoxazole | Derivatization followed by intramolecular cyclization | Dehydrative Cyclization |

Scaffold for Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules for screening in chemical biology and drug discovery. nih.govnih.gov this compound serves as an excellent scaffold for DOS and combinatorial chemistry due to its three distinct points of functionalization: the primary amine, the phenolic hydroxyl group, and the aromatic ring itself. nih.gov

Each functional group can be selectively derivatized to introduce "appendage diversity," where different substituents are systematically added to the core scaffold. mdpi.com

Amine Functionalization: The primary amine can readily undergo acylation, sulfonylation, reductive amination, and alkylation to generate a wide range of amides, sulfonamides, and secondary or tertiary amines.

Phenol Functionalization: The hydroxyl group can be converted into ethers via Williamson ether synthesis or esters through reaction with acyl chlorides or carboxylic acids.

Aromatic Ring Functionalization: While the fluorine atoms are deactivating, the ring may still be amenable to certain electrophilic or nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of further diversity.

This trifunctional nature allows for the creation of large, complex libraries from a single, common intermediate, rapidly exploring chemical space to identify molecules with desired properties. cam.ac.ukcam.ac.uk

The following table outlines potential diversification reactions at each functional site of the scaffold.

| Functional Site | Reaction Type | Reagent Class | Resulting Functional Group |

| Primary Amine | Acylation | Acyl Halides, Anhydrides | Amide |

| Primary Amine | Sulfonylation | Sulfonyl Halides | Sulfonamide |

| Primary Amine | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

| Phenolic Hydroxyl | Etherification | Alkyl Halides | Ether |

| Phenolic Hydroxyl | Esterification | Acyl Halides, Anhydrides | Ester |

| Aromatic Ring | Electrophilic Substitution | Nitrating/Halogenating Agents | Nitro/Halo-substituted Ring |

Role in the Construction of Advanced Organic Materials

The integration of fluorine atoms and polar functional groups into organic materials can impart desirable properties such as thermal stability, chemical resistance, low surface energy, and specific electronic characteristics. This compound is a promising monomer for creating such advanced materials.

As a derivative of aminomethylphenol, the compound is a prime candidate for the synthesis of fluorinated polybenzoxazines. nih.gov Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, high char yield, low water absorption, and near-zero shrinkage upon polymerization. mdpi.comresearchgate.net By using this compound as the phenolic component in benzoxazine monomer synthesis, the resulting polymers would have fluorine atoms covalently bonded to the polymer backbone. This fluorination is expected to enhance thermal resistance, lower the dielectric constant, and reduce the surface energy of the cured material, making it suitable for applications in microelectronics, aerospace composites, and low-adhesion coatings. researchgate.net

Additionally, the amine and hydroxyl groups allow for its incorporation into other polymer systems like polyamides, polyesters, and polyurethanes, provided the other co-monomers are chosen appropriately. This would create polymers with pendant difluorophenyl groups, which could be used to tune solubility, morphology, and surface properties. nih.gov

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. energyfrontier.us this compound contains multiple functionalities capable of directing self-assembly. The hydroxyl and amine groups are excellent hydrogen bond donors and acceptors, while the aromatic ring can participate in π-π stacking interactions. mdpi.com

The presence of fluorine atoms introduces the possibility of other non-covalent interactions, such as halogen bonding and C–F···H–C interactions, which can provide orthogonality and specificity in the assembly process. tandfonline.com These directed interactions could enable the formation of well-ordered supramolecular structures like molecular carpets, tapes, or hollow spheres in the solid state or in solution. rsc.org The balance between hydrogen bonding, π-stacking, and fluorine-involved interactions could be tuned by modifying the pH or by co-crystallization with other molecules, leading to complex and functional self-assembled systems.

Utility in Ligand Design for Organometallic Chemistry and Catalysis

The combination of a soft nitrogen donor (from the amine) and a hard oxygen donor (from the phenol) makes this compound an attractive candidate for a bidentate [O, N] ligand in organometallic chemistry. libretexts.org Upon deprotonation of the phenolic hydroxyl group, it can form a stable six-membered chelate ring with a metal center.

The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups. This electronic perturbation significantly influences the properties of the coordinating N and O atoms, reducing their Lewis basicity. This modulation of the ligand's electronic properties is a key strategy in catalyst design, as it can tune the reactivity, stability, and selectivity of the resulting metal complex. researchgate.netsemanticscholar.org For example, a more electron-deficient metal center can exhibit enhanced Lewis acidity or be more resistant to oxidative degradation.

Such ligands could be used to synthesize complexes with a variety of transition metals for applications in catalysis, such as in oxidation, polymerization, or cross-coupling reactions. mdpi.comrsc.org

| Property Influenced by Fluorine | Effect on Metal Complex | Potential Catalytic Application |

| Reduced Lewis Basicity of N, O donors | Increased Lewis Acidity of Metal Center | Ring-Opening Polymerization |

| Modified Redox Potential | Enhanced Stability Towards Oxidation | Aerobic Oxidation Reactions |

| Altered Steric Profile | Changes in Substrate Selectivity | Asymmetric Catalysis |

Intermediate for Chemically Relevant Probes and Scaffolds (excluding biological functions)

Beyond its direct applications, this compound serves as a valuable intermediate for the synthesis of more elaborate, non-biological chemical probes and molecular scaffolds. mdpi.comnih.gov A chemical scaffold is a core molecular structure to which various functionalities can be attached. semanticscholar.org

The amine and hydroxyl groups act as versatile handles for the covalent attachment of other chemical entities. For instance:

A fluorescent dye could be attached to the amine to create a probe for sensing metal ions that coordinate to the [O, N] pocket.

The hydroxyl group could be used to anchor the molecule to a solid support or surface for applications in materials science or heterogeneous catalysis.

Both the amine and hydroxyl can be used as points for building out larger, more complex molecular architectures in a stepwise and controlled manner. escholarship.org

The difluorophenyl core provides a rigid, chemically robust, and lipophilic platform. This combination of a reactive periphery and a stable core makes it an ideal building block for creating specialized chemical tools for research in materials science and chemical sensing. nih.gov

Environmental and Sustainability Considerations in the Research of 2 Aminomethyl 4,5 Difluorophenol

Development of Eco-Friendly Synthetic Routes

The traditional synthesis of fluorinated aromatic compounds often involves multi-step processes that can utilize hazardous reagents and generate significant waste. Research into eco-friendly synthetic routes for 2-(Aminomethyl)-4,5-difluorophenol is focused on improving atom economy, utilizing greener solvents, and employing catalytic systems to reduce environmental impact.

One promising approach involves the use of biocatalysis or greener catalytic systems that can operate under milder conditions. For instance, the transition from classical stoichiometric reagents to catalytic methods in amination and reduction steps can significantly decrease waste. The development of new catalysts, including those derived from abundant, natural sources, is an active area of research for synthesizing similar compounds. These "ecocatalysts" can offer high selectivity and can often be recycled and reused, further minimizing the environmental footprint.

Another key area of development is the use of alternative, safer solvents. Traditional syntheses may rely on chlorinated or polar aprotic solvents, which pose environmental and health risks. The shift towards greener solvents such as water, supercritical fluids like CO2, or bio-based solvents is a central tenet of creating more sustainable synthetic pathways. For example, performing reactions in aqueous media at controlled pH can eliminate the need for volatile organic compounds (VOCs).

Photochemical routes, which use light to drive reactions, also present a green alternative. These methods can often be conducted at ambient temperatures, reducing energy consumption, and can offer high selectivity, thereby minimizing the formation of by-products.

Waste Minimization and By-product Management Strategies

A significant challenge in chemical synthesis is the management of waste streams and the minimization of by-products. In the context of this compound production, a primary goal is to design synthetic pathways with high atom economy, ensuring that a maximal proportion of the raw materials is incorporated into the final product.

Effective waste minimization strategies include:

In-process Recycling: A key strategy is the recycling of mother liquor and other process streams. After the desired product is isolated, the remaining liquid, which may contain unreacted starting materials, catalysts, and solvents, can be treated and reintroduced into an earlier stage of the manufacturing process. This reduces the consumption of raw materials and minimizes the volume of liquid effluent requiring treatment.

By-product Valorization: Instead of treating by-products as waste, researchers are exploring ways to convert them into valuable materials. This requires a thorough understanding of the reaction mechanism to identify potential side products and devise applications for them.

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can significantly improve the yield of the desired product and reduce the formation of impurities and by-products.

Below is a table comparing a hypothetical traditional synthesis route with a greener, optimized route in terms of waste generation.

| Feature | Traditional Route | Greener Route |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Aqueous media or recycled solvents |

| Catalyst | Stoichiometric metal hydrides (e.g., LiAlH4) | Recyclable heterogeneous catalyst |

| Atom Economy | Lower | Higher |

| By-product Generation | Higher levels of isomeric and over-reduced species | Minimized through selective catalysis |

| Waste Treatment | Incineration of organic solvents, treatment of metal waste | Aqueous waste treatment, catalyst recovery and reuse |

Energy Efficiency in Synthetic Procedures

Key strategies for enhancing energy efficiency include:

Catalyst Development: The use of highly active catalysts can accelerate reaction rates, allowing processes to be run at lower temperatures and pressures, thereby saving significant amounts of energy.

Process Intensification: This involves the development of smaller, more efficient reactors, such as microreactors or continuous flow reactors. These technologies offer superior heat and mass transfer, leading to better control over reaction conditions, reduced reaction times, and lower energy consumption compared to traditional large-scale batch reactors.

Optimization of Separation Processes: Downstream processing, including distillation and crystallization for product purification, is often energy-intensive. Developing more efficient separation techniques or designing syntheses that yield purer products can significantly cut energy costs.

Analytical Methodologies for Process Control and Impurity Profiling (excluding safety/toxicity)

Robust analytical methods are essential for ensuring the sustainability and efficiency of the manufacturing process for this compound. Process Analytical Technology (PAT) is a framework that utilizes in-line, on-line, and at-line analytical tools to monitor and control manufacturing processes in real-time. This approach ensures consistent product quality and allows for immediate adjustments, preventing batch failures and reducing waste.

Impurity profiling , the identification and quantification of all potential impurities, is a critical component of quality control. For this compound, this involves detecting process-related impurities (from starting materials or side reactions) and potential degradation products.

Commonly employed analytical techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for impurity profiling, capable of separating the main compound from structurally similar impurities with high resolution and sensitivity. Different HPLC columns and mobile phases can be optimized to achieve the desired separation.

Gas Chromatography (GC): GC is particularly useful for analyzing volatile impurities and residual solvents that may be present from the synthesis.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides structural information about unknown impurities, which is crucial for understanding their origin and for optimizing the process to minimize their formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of the final product and any isolated impurities.

The table below outlines typical analytical methods used for process control and impurity profiling in the synthesis of a pharmaceutical intermediate like this compound.

| Analytical Technique | Application | Purpose |

| HPLC-UV | In-process control, Final product analysis | Quantify the main compound, detect and quantify known and unknown impurities. |

| LC-MS | Impurity identification | Elucidate the structure of unknown impurities by providing molecular weight and fragmentation data. |

| GC-FID/MS | Raw material testing, Final product analysis | Quantify residual solvents and volatile organic impurities. |

| NMR Spectroscopy | Structural confirmation | Confirm the chemical structure of the final product and characterize isolated impurities. |

| FTIR Spectroscopy | In-line reaction monitoring | Track the disappearance of reactants and the appearance of products in real-time to determine reaction completion. |

By integrating these advanced analytical tools, manufacturers can gain a deep understanding of the chemical process, enabling them to optimize for efficiency, minimize waste and energy consumption, and consistently produce a high-purity product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.